molecular formula C19H22N4O2 B12233428 2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B12233428
M. Wt: 338.4 g/mol
InChI Key: IGLCWAIBUAVGJT-UHFFFAOYSA-N
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Description

2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound featuring a unique structure that combines a pyridazine ring with a pyrrolo[3,4-c]pyrrole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the construction of the pyrrolo[3,4-c]pyrrole framework.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and pyrrolo[3,4-c]pyrrole derivatives, such as:

Uniqueness

What sets 2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one apart is its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-methoxy-1-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C19H22N4O2/c1-25-13-19(24)23-11-15-9-22(10-16(15)12-23)18-8-7-17(20-21-18)14-5-3-2-4-6-14/h2-8,15-16H,9-13H2,1H3

InChI Key

IGLCWAIBUAVGJT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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